N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

Physicochemical profiling Drug-likeness Lead optimization

N-Benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (CAS 791601-01-9), also named benzyl[1-(thiophen-2-yl)propan-2-yl]amine, is a secondary amine bearing a thiophene heterocycle and a benzyl substituent, supplied primarily by Enamine LLC as catalog number EN300-11266 at ≥95% purity. The compound possesses one chiral center (supplied as racemate), a molecular weight of 231.36 g·mol⁻¹, a computed XLogP3 of 3.4, a topological polar surface area of 40.3 Ų, and an aqueous solubility of 22.3 μg·mL⁻¹ at pH 7.4.

Molecular Formula C14H17NS
Molecular Weight 231.36
CAS No. 791601-01-9
Cat. No. B2504651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine
CAS791601-01-9
Molecular FormulaC14H17NS
Molecular Weight231.36
Structural Identifiers
SMILESCC(CC1=CC=CS1)NCC2=CC=CC=C2
InChIInChI=1S/C14H17NS/c1-12(10-14-8-5-9-16-14)15-11-13-6-3-2-4-7-13/h2-9,12,15H,10-11H2,1H3
InChIKeyPBBCYWGSIIIWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (CAS 791601-01-9): Secondary Amine Building Block for Medicinal Chemistry and Library Synthesis


N-Benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (CAS 791601-01-9), also named benzyl[1-(thiophen-2-yl)propan-2-yl]amine, is a secondary amine bearing a thiophene heterocycle and a benzyl substituent, supplied primarily by Enamine LLC as catalog number EN300-11266 at ≥95% purity [1]. The compound possesses one chiral center (supplied as racemate), a molecular weight of 231.36 g·mol⁻¹, a computed XLogP3 of 3.4, a topological polar surface area of 40.3 Ų, and an aqueous solubility of 22.3 μg·mL⁻¹ at pH 7.4 [2]. These physicochemical attributes place it within a drug-like chemical space (Lipinski Rule of Five compliant) and position it as a versatile secondary amine building block for parallel library synthesis, amide coupling, reductive amination, and heterocyclic scaffold elaboration .

Why Close Analogs of N-Benzyl-N-(1-methyl-2-thien-2-ylethyl)amine Cannot Be Assumed Interchangeable in Lead Optimization or Library Design


Secondary amines within the thienylbenzylamine class display marked differences in lipophilicity, solubility, molecular weight, polar surface area, and hydrogen-bonding capacity depending upon aryl substitution on the benzyl ring and the presence or absence of an α-methyl branch. Even a single substituent change—such as introducing a 4-chloro, 4-methoxy, or 4-hydroxy group onto the benzyl ring, or removing the methyl branch from the propan-2-amine backbone—can shift LogP by >0.5 units, alter topological polar surface area by >5 Ų, and modify aqueous solubility by an order of magnitude [1]. These physicochemical perturbations directly affect cell permeability, metabolic stability, off-target promiscuity, and success rates in fragment-based and DNA-encoded library screening campaigns. Furthermore, the halogen-substituted benzyl analogs fall within the scope of US Patent 4,983,744, which may restrict freedom-to-operate for certain drug discovery programs, whereas the unsubstituted benzyl derivative (CAS 791601-01-9) does not [2]. The quantitative evidence below demonstrates that systematic differences between CAS 791601-01-9 and its closest in-class alternatives justify explicit selection over generic substitution in procurement and experimental design.

Product-Specific Quantitative Evidence Guide: N-Benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (CAS 791601-01-9) Versus In-Class Comparators


Lipophilicity (XLogP3) of CAS 791601-01-9 Versus 4-Chloro- and 4-Methoxy-Benzyl Analogs

The target compound (CAS 791601-01-9) has a computed XLogP3 of 3.4, placing it within the optimal lipophilicity range (1–4) for oral drug candidates. By contrast, the 4-chlorobenzyl analog (EN300-11256; C₁₄H₁₆ClNS; MW 265.8) is substantially more lipophilic, and the 4-methoxybenzyl analog (EN300-11254; C₁₅H₁₉NOS; MW 261.38) exhibits altered hydrogen-bonding capacity due to the methoxy oxygen [1][2]. In medicinal chemistry campaigns, lipophilicity is directly correlated with off-target promiscuity, cytochrome P450 inhibition, and attrition rates [3].

Physicochemical profiling Drug-likeness Lead optimization

Aqueous Solubility of CAS 791601-01-9 at Physiological pH Versus Thiopropamine (Unsubstituted Parent Amine)

The target compound displays an experimentally measured aqueous solubility of 22.3 μg·mL⁻¹ (approximately 96 μM) at pH 7.4 [1]. While the unsubstituted parent amine, 1-(thiophen-2-yl)propan-2-amine (thiopropamine; C₇H₁₁NS; MW 141.23), is expected to have higher aqueous solubility due to its lower molecular weight and absence of the benzyl group, it lacks the benzyl moiety necessary for many protein–ligand interactions (e.g., π–π stacking, hydrophobic enclosure) and exhibits a distinct pharmacological profile as a monoamine transporter ligand [2]. The benzyl substitution in the target compound provides a critical balance between solubility and target engagement potential.

Aqueous solubility Biopharmaceutical profiling Assay compatibility

Hydrogen Bond Donor Count and Topological Polar Surface Area: Differentiation from N-(4-Methoxybenzyl) Analog for CNS Drug Design

The target compound possesses 1 hydrogen bond donor (HBD), 2 hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 40.3 Ų [1]. The 4-methoxybenzyl analog (EN300-11254) introduces an additional oxygen atom, increasing HBA count to 3 and TPSA to >45 Ų. In CNS drug design, TPSA values below 60–70 Ų and HBD count ≤1 are strongly correlated with passive blood–brain barrier permeability [2]. The target compound's TPSA of 40.3 Ų is substantially below the 60 Ų threshold, whereas the methoxy analog's elevated TPSA may reduce CNS penetration.

CNS drug design Hydrogen bonding Blood–brain barrier permeability

Chirality and Synthetic Tractability: Racemic Mixture Versus Stereochemically Pure Analogs

CAS 791601-01-9 contains one undefined stereocenter (C-2 of the propan-2-amine chain), supplied as a racemic mixture [1]. In structure–activity relationship (SAR) exploration, racemic secondary amines are advantageous in early-stage hit identification because they sample both enantiomeric conformations simultaneously, potentially capturing the active stereoisomer without requiring costly enantioselective synthesis. Once activity is confirmed, enantiopure synthesis can be pursued. By contrast, the enantiopure (S)-1-(thiophen-2-yl)propan-2-amine (CAS 143396-00-3) offers stereochemical definition but at higher cost and with reduced conformational sampling in initial screens .

Stereochemistry Chiral building blocks Library diversity

Freedom-to-Operate: Unsubstituted Benzyl Derivative Avoids Patent Scope of US 4,983,744 Claiming Halogen-Substituted Benzyl Thienylethylamines

US Patent 4,983,744 (issued 1991, now expired) claims substituted thienylethylamines wherein R is benzyl that is ring-substituted by at least one halogen atom, and R₁ is lower alkyl, phenyl, or substituted phenyl [1]. The target compound, bearing an unsubstituted benzyl group, falls structurally outside the explicit claims of this patent. The 4-chlorobenzyl and other halogen-substituted analogs (e.g., EN300-11256) fall within the patent's scope. While the patent is now expired, its citation history and any subsequent continuations or divisionals may impact freedom-to-operate analyses for commercial programs. The target compound also lacks representation in later patent families directed to 5-HT₆ antagonists (e.g., N-(2-arylethyl)-benzylamines; US 2002/0045645) that typically require specific aryl substitution patterns [2]. This structural profile provides a cleaner IP position for lead generation in novel chemical space.

Intellectual property Freedom-to-operate Patent landscape

Rotatable Bond Count and Conformational Flexibility Versus Conformationally Restricted Analogs

The target compound contains 5 rotatable bonds, providing moderate conformational flexibility that enables sampling of diverse binding modes in target proteins without incurring the entropic penalty of highly flexible molecules (>8 rotatable bonds) or the rigidity of constrained scaffolds (<3 rotatable bonds) [1]. In fragment-based drug design, compounds with 4–6 rotatable bonds are considered optimal for initial hit identification because they balance binding adaptability with favorable ligand efficiency metrics [2]. The 4-chlorobenzyl analog also possesses 5 rotatable bonds, but the unsubstituted benzyl compound avoids the steric and electronic perturbations introduced by the chlorine atom, which can alter preferred torsion angles and binding poses.

Conformational flexibility Ligand efficiency Fragment-based drug design

Optimal Research and Industrial Application Scenarios for N-Benzyl-N-(1-methyl-2-thien-2-ylethyl)amine (CAS 791601-01-9)


CNS-Focused Fragment-Based and High-Throughput Screening Library Synthesis

With a TPSA of 40.3 Ų, XLogP3 of 3.4, and only 1 hydrogen bond donor, this compound is an ideal secondary amine building block for constructing CNS-oriented screening libraries. Its physicochemical profile strongly satisfies the predictive criteria for passive blood–brain barrier penetration, as established in Section 3 (Evidence Item 3). Parallel amide coupling or reductive amination with carboxylic acid or aldehyde building blocks yields diverse amide and tertiary amine products suitable for screening against GPCRs, ion channels, and kinases expressed in the central nervous system [1].

Probing Dopamine D₂/D₃ Receptor Pharmacophore Space with Thienylethylamine Scaffolds

Literature demonstrates that the thienylethylamine moiety can serve as a pharmacophore for dopamine D₂ and D₃ receptor ligands, where the classical phenylethylamine core is replaced by a thiophene-containing scaffold [2]. The benzyl group and α-methyl branch in CAS 791601-01-9 provide a steric and electronic surface complementary to the receptor binding pocket, while the racemic nature permits simultaneous evaluation of both enantiomeric binding modes. This scaffold is strategically suited for SAR expansion around N-benzyl substitution, complementing the known dopaminergic thienylethylamine series.

Lead Optimization with Reduced IP Encumbrance for Commercial Drug Discovery

The unsubstituted benzyl group positions CAS 791601-01-9 outside the explicit claims of US Patent 4,983,744, which covers halogen-substituted benzyl thienylethylamines, as detailed in Section 3 (Evidence Item 5). Drug discovery teams pursuing novel chemical space can use this compound as a starting scaffold without immediate concern for patent infringement, enabling rapid iteration through N-alkylation, N-arylation, and sulfonylation chemistry to generate proprietary, patentable lead series.

Physicochemical Property-Driven Building Block Selection for Parallel Library Design

The compound's balanced LogP (3.4), moderate aqueous solubility (22.3 μg·mL⁻¹), and moderate molecular weight (231.36 g·mol⁻¹) make it a safe default choice for parallel library synthesis when lipophilicity must be controlled. As shown in Section 3 (Evidence Items 1 and 2), the 4-chlorobenzyl analog is excessively lipophilic (XLogP3 ≈ 3.8–4.1), while the benzyl-lacking thiopropamine lacks sufficient binding surface. Procurement of CAS 791601-01-9 in 250 mg to 1 g quantities from Enamine stock (EN300-11266) provides rapid access for pilot library production, with the option to scale via Enamine's MADE building block service .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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